molecular formula C11H14Br2O B3166434 1-Bromo-4-((5-bromopentyl)oxy)benzene CAS No. 91130-83-5

1-Bromo-4-((5-bromopentyl)oxy)benzene

Cat. No. B3166434
CAS RN: 91130-83-5
M. Wt: 322.04 g/mol
InChI Key: HHHWYJFWDIOPQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Bromo-4-((5-bromopentyl)oxy)benzene is C11H14Br2O . It contains a total of 31 atom(s). There are 16 Hydrogen atom(s), 12 Carbon atom(s), 1 Oxygen atom(s), and 2 Bromine atom(s) . The molecule contains total 31 bond(s); 15 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 ether(s) (aliphatic) .

Scientific Research Applications

Synthesis of Non-Peptide Antagonists

Researchers have synthesized various benzamide derivatives starting from chlorobenzene and hydroxybenzaldehyde, including compounds related to "1-Bromo-4-((5-bromopentyl)oxy)benzene". These compounds were tested for biological activity, highlighting their potential use in developing novel drug candidates (Bi, 2015).

Crystal Structures

The crystal structures of derivatives of "1-Bromo-4-((5-bromopentyl)oxy)benzene" demonstrate supramolecular features such as hydrogen bonding and π–π interactions. These structural insights are crucial for the design of materials with specific physical properties (Stein, Hoffmann, & Fröba, 2015).

Synthesis and Characterization of CCR5 Antagonists

Several studies have focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and related compounds as CCR5 antagonists. These compounds could potentially contribute to the development of new therapeutic agents for diseases where the CCR5 receptor plays a critical role (Cheng De-ju, 2014; 2015).

Fluorescence Properties

The synthesis and study of fluorescence properties of related compounds indicate their potential application in the development of new materials for optoelectronic devices. These materials exhibit aggregation-induced emission (AIE) characteristics, which are valuable for various technological applications (Liang Zuo-qi, 2015).

Interfacial Self-Assembly

Research on the interfacial self-assembly of bromobenzene derivatives has provided insights into the influence of molecular structure and functional groups on the arrangements of these compounds on surfaces. Such studies are relevant for the development of nanostructured materials (Yi-Jie Li et al., 2012).

Safety and Hazards

The safety data sheet for 1-Bromo-4-((5-bromopentyl)oxy)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact with skin or eyes, wash with copious amounts of water and seek medical attention .

properties

IUPAC Name

1-bromo-4-(5-bromopentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWYJFWDIOPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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